molecular formula C10H10FN B2543937 3-Ethyl-7-fluoro-1H-indole CAS No. 1360902-63-1

3-Ethyl-7-fluoro-1H-indole

Cat. No.: B2543937
CAS No.: 1360902-63-1
M. Wt: 163.195
InChI Key: ZEGZBQWGJHFSHC-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-1H-indole is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.195. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including 3-Ethyl-7-fluoro-1H-indole, play a critical role in synthetic and medicinal chemistry due to their presence in numerous bioactive compounds. The synthesis of indoles has been a topic of significant interest, leading to the development of various strategies for constructing the indole nucleus. Indole synthesis methods have been classified based on the bond formation in the five-membered ring, highlighting the diverse approaches to access indole frameworks. This classification aids in understanding the synthetic routes and facilitates the discovery of new methodologies for indole construction, including those involving substitutions at specific positions like this compound (Taber & Tirunahari, 2011).

Pharmacokinetics and Biological Roles

Indoles and their derivatives, including the structurally related Indole-3-Carbinol (I3C) and its derivatives, demonstrate pleiotropic protective effects on chronic liver injuries and other conditions. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to viral replication and metabolism. The pharmacokinetics and protective roles of indole derivatives in chronic liver diseases underline their potential for therapeutic applications, suggesting a similar scope for this compound in related research areas (Wang et al., 2016).

Umpolung and C2-Functionalization

The concept of umpolung, or polarity inversion, has been applied to indole derivatives to facilitate C2-functionalization, an approach that may be relevant for modifying this compound. This strategy enables the introduction of diverse functional groups at the C2 position of indoles, overcoming the limitations of traditional reactivity and opening avenues for synthesizing novel indole-based compounds with potential applications in pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).

Biological Potential and Therapeutic Applications

Indole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural diversity of indole compounds contributes significantly to their pharmacological profiles, suggesting that this compound could possess similar therapeutic potentials. Research into the biological and medicinal applications of indole derivatives continues to reveal new therapeutic possibilities and mechanisms of action, highlighting the importance of indole scaffolds in drug discovery (Ali, Dar, Pradhan, & Farooqui, 2013).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .

Future Directions

Indole derivatives have been the focus of many researchers due to their diverse biological activities and potential therapeutic applications . They have been investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is expected that 3-Ethyl-7-fluoro-1H-indole and other indole derivatives will continue to be explored for their potential therapeutic properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl-7-fluoro-1H-indole, like other indole derivatives, may interact with multiple receptors, enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding with high affinity, which can influence the function of these biomolecules .

Cellular Effects

The effects of this compound on cells can be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Molecular Mechanism

The molecular mechanism of action of this compound is likely complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This could include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound may be transported and distributed in various ways. This could involve interaction with transporters or binding proteins, and it may affect the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound could be influenced by various factors, including targeting signals or post-translational modifications. These factors could direct the compound to specific compartments or organelles within the cell .

Properties

IUPAC Name

3-ethyl-7-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZBQWGJHFSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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